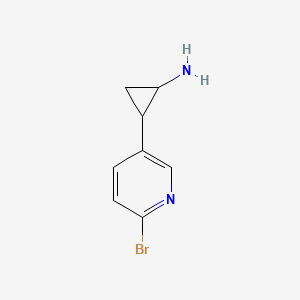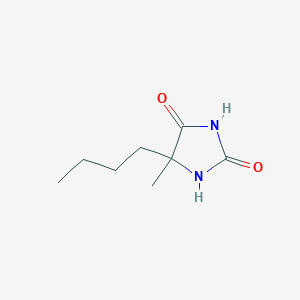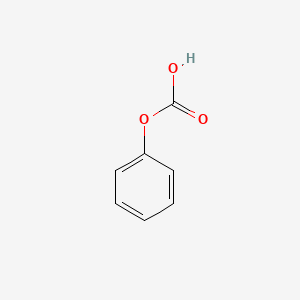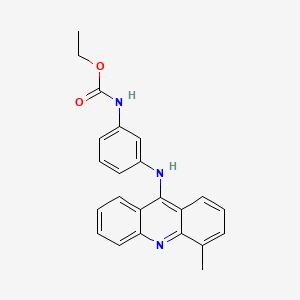
Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate is a chemical compound with a complex structure that includes multiple aromatic rings and functional groups
Méthodes De Préparation
The synthesis of Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate involves several steps, typically starting with the preparation of the acridine derivative. The reaction conditions often include the use of specific solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, it may be studied for its potential therapeutic effects and interactions with biological molecules. In industry, it can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The detailed mechanism may involve binding to specific receptors or enzymes, leading to changes in cellular processes.
Comparaison Avec Des Composés Similaires
Ethyl (3-((4-methylacridin-9-yl)amino)phenyl)carbamate can be compared with other similar compounds, such as other acridine derivatives. These comparisons highlight its unique properties and potential advantages in specific applications. Similar compounds may include other carbamate derivatives with different substituents on the aromatic rings.
Propriétés
Numéro CAS |
655238-87-2 |
|---|---|
Formule moléculaire |
C23H21N3O2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
ethyl N-[3-[(4-methylacridin-9-yl)amino]phenyl]carbamate |
InChI |
InChI=1S/C23H21N3O2/c1-3-28-23(27)25-17-10-7-9-16(14-17)24-22-18-11-4-5-13-20(18)26-21-15(2)8-6-12-19(21)22/h4-14H,3H2,1-2H3,(H,24,26)(H,25,27) |
Clé InChI |
QHXWCPDMCLTSBB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC=CC(=C1)NC2=C3C=CC=C(C3=NC4=CC=CC=C42)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



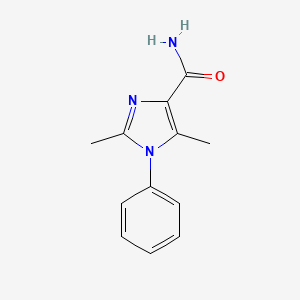
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-[(11Z,14Z)-icosa-11,14-dienoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12931242.png)
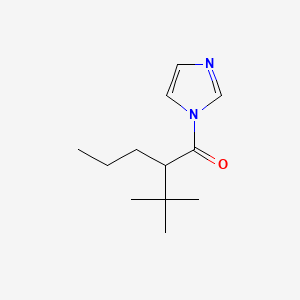
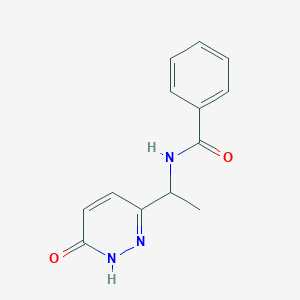
![2-(5-Methylpyridin-3-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-3-carboxylic acid](/img/structure/B12931265.png)

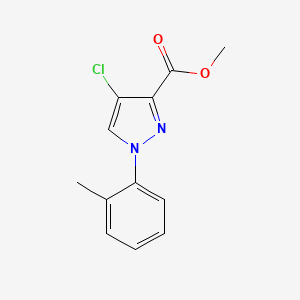
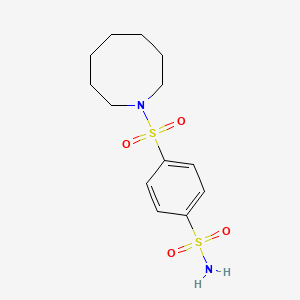

![tert-Butyl (S)-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-yl)carbamate](/img/structure/B12931310.png)
